Cas no 1500010-15-0 (5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid)
![5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1500010-15-0x500.png)
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
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- インチ: 1S/C8H7N3O2/c1-11-3-5(8(12)13)7-6(11)2-9-4-10-7/h2-4H,1H3,(H,12,13)
- InChIKey: MVRWVNHGGWGMAR-UHFFFAOYSA-N
- ほほえんだ: C1N=CC2N(C)C=C(C(O)=O)C=2N=1
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-500MG |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 500MG |
¥ 4,270.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-100mg |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 100mg |
¥1603.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-250mg |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 250mg |
¥2559.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-5G |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 5g |
¥ 19,206.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-5g |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 5g |
¥19192.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-500mg |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 500mg |
¥4266.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-1G |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 1g |
¥ 6,402.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-250MG |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 250MG |
¥ 2,560.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02835-100MG |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 95% | 100MG |
¥ 1,603.00 | 2023-04-03 | |
Ambeed | A697942-1g |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
1500010-15-0 | 98% | 1g |
$983.0 | 2024-04-23 |
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acidに関する追加情報
5-Methyl-5H-Pyrrolo[3,2-D]Pyrimidine-7-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1500010-15-0, known as 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are widely studied for their roles in drug discovery and material science. The pyrrolopyrimidine core of this molecule is particularly intriguing, as it combines the structural features of pyrrole and pyrimidine rings, leading to diverse chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. Researchers have employed a variety of methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to construct this complex structure. These methods not only enhance the yield but also improve the purity of the compound, making it more suitable for subsequent biological evaluations.
The structural uniqueness of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid lies in its conjugated system and functional groups. The presence of a methyl group at the 5-position and a carboxylic acid group at the 7-position introduces steric and electronic effects that influence its chemical reactivity. These features make it a promising candidate for exploring its role in various biochemical pathways. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications.
In terms of biological activity, 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has been subjected to extensive in vitro and in vivo testing. Recent research highlights its ability to modulate key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents. Furthermore, its antioxidant properties make it a potential candidate for combating oxidative stress-related disorders.
The application of computational chemistry tools has significantly advanced our understanding of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. Molecular docking studies have revealed its binding affinity towards various protein targets, providing insights into its mechanism of action. These computational approaches have also facilitated the design of analogs with improved pharmacokinetic profiles, paving the way for future drug development.
From an industrial perspective, the synthesis and characterization of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid align with the growing demand for sustainable chemical processes. Green chemistry principles have been integrated into its production methods, reducing environmental impact while maintaining high-quality standards. This shift towards eco-friendly synthesis techniques underscores the importance of responsible chemical manufacturing in today's global context.
In conclusion, 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid represents a compelling example of how modern chemical research can unlock the potential of complex molecules for real-world applications. With ongoing advancements in synthetic methods and biological evaluations, this compound continues to be a focal point for scientists seeking innovative solutions in drug discovery and beyond.
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